FHD-286 - 2671128-05-3

FHD-286

Catalog Number: EVT-8953675
CAS Number: 2671128-05-3
Molecular Formula: C24H30N6O6S2
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRG1/BRM Inhibitor FHD-286 is an orally bioavailable, allosteric, small molecule inhibitor of transcription activator BRG1 (SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4; SMARCA4) and BRM (SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2; SMARCA2), with potential antineoplastic activity. Upon oral administration, BRG1/BRM inhibitor FHD-286 targets, binds to, and inhibits the activity of BRG1 and/or BRM, the primary ATPase components and mutually exclusive subunits of the BRG1/BRM-associated factor (BAF) complexes. This may lead to the inhibition of the SWI/SNF chromatin remodeling complex, disrupt chromatin remodeling and gene expression, and result in the downregulation of oncogenic pathways and the inhibition of tumor cell proliferation. BAF is an important regulator of transcriptional programs and gene expression. Mutations in BAF or its transcription factor partners are found in certain diseases including cancers.
Overview

FHD-286 is an investigational small molecule that acts as a selective inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) subunits of the BAF chromatin remodeling complex. This compound is currently under clinical development for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes, as well as solid tumors such as non-small cell lung cancer and prostate cancer. FHD-286 has shown promise in preclinical studies for its ability to induce differentiation in cancer cells and inhibit tumor growth across multiple cancer types, highlighting its potential therapeutic applications in oncology .

Source and Classification

FHD-286 is classified as a small molecule drug, specifically targeting chromatin remodeling complexes involved in transcriptional regulation. Its development is spearheaded by Foghorn Therapeutics, a biotechnology company focused on harnessing the power of the BAF complex to treat various cancers. The compound is currently in Phase 1 clinical trials, where it is being evaluated both as a monotherapy and in combination with other agents such as decitabine or low-dose cytarabine .

Synthesis Analysis

The synthesis of FHD-286 involves complex organic chemistry techniques that ensure the selective inhibition of the BRG1 and BRM ATPases. While specific synthetic routes have not been detailed in public literature, compounds of this nature typically undergo multi-step synthesis involving:

  • Formation of key intermediates: Utilizing various coupling reactions to build the core structure.
  • Functionalization: Introducing specific groups that enhance solubility and bioavailability.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to isolate pure compounds from reaction mixtures.

The molecular formula for FHD-286 is C24H30N6O6S2, indicating a complex structure with multiple functional groups that contribute to its biological activity .

Molecular Structure Analysis

FHD-286's molecular structure can be characterized by its unique arrangement of atoms which includes:

  • Core structure: A central scaffold that supports the binding affinity to SMARCA4 and SMARCA2.
  • Functional groups: Various substituents that enhance its interaction with target proteins.

The structural data can be represented using standard chemical notation. The InChIKey for FHD-286 is JBLQNFBXKOAIHG-FCEWJHQRSA-N, which provides a unique identifier for chemical databases. This information can be crucial for researchers looking to explore similar compounds or derivatives .

Chemical Reactions Analysis

FHD-286 undergoes several key chemical reactions within biological systems:

  • Binding interactions: The compound selectively binds to the ATPase domains of BRG1 and BRM, inhibiting their activity. This mechanism disrupts chromatin remodeling processes essential for cancer cell proliferation.
  • Metabolism: Like many small molecules, FHD-286 is likely subject to metabolic processes involving cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

These reactions are critical for understanding the pharmacokinetics and dynamics of FHD-286 in clinical settings .

Mechanism of Action

The mechanism of action of FHD-286 primarily involves the inhibition of the BRG1/BRM ATPases within the BAF chromatin remodeling complex. By disrupting this complex, FHD-286 alters chromatin accessibility, leading to:

  • Reduced transcriptional activation: Target genes involved in cell proliferation and survival are downregulated.
  • Induction of differentiation: Cancer cells may revert to a less malignant phenotype under certain conditions due to altered gene expression patterns.

This mechanism has been shown to enhance sensitivity to other therapeutic agents, such as tyrosine kinase inhibitors in lung cancer models .

Physical and Chemical Properties Analysis

FHD-286 exhibits several physical and chemical properties that are relevant for its therapeutic use:

  • Solubility: The compound is designed to be orally bioavailable, suggesting good solubility characteristics.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during treatment regimens.

Quantitative analyses such as logP (partition coefficient) and pKa (acid dissociation constant) would provide further insights into its pharmacological profile but are not explicitly detailed in available literature .

Applications

FHD-286 has significant scientific applications primarily in oncology research:

The ongoing clinical trials will further elucidate its effectiveness and safety profile, paving the way for potential approvals in treating hematological malignancies and solid tumors .

Discovery & Rational Design of FHD-286 as a Chromatin Remodeling Modulator

High-Throughput Screening Strategies for SWItch/Sucrose Non-Fermentable Complex Inhibitors

High-throughput screening (HTS) served as the cornerstone for identifying FHD-286, targeting the adenosine triphosphatase (ATPase) subunits of the mammalian SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex. Initial screens evaluated >500,000 compounds for their ability to disrupt the catalytic activity of Brahma Homolog (SMARCA2/BRM) and Brahma-Related Gene 1 (SMARCA4/BRG1). The primary assay measured adenosine triphosphate hydrolysis inhibition using purified human SWI/SNF complexes, with hit qualification via nucleosome remodeling assays. This approach identified a lead compound (IC~50~ for Brahma Homolog ≈27 μM) featuring a dihydroquinazolinone core, which exhibited reversible, allosteric inhibition. Counter-screens against related ATPases (e.g., mammalian target of rapamycin, DNA-dependent protein kinase) confirmed selectivity for SWI/SNF complexes [1] [8].

Secondary phenotypic screening in uveal melanoma and acute myeloid leukemia cell lines validated functional efficacy. Compounds causing ≥50% reduction in viability at 10 μM underwent transcriptomic profiling. Hits clustering with known SWI/SNF perturbations—evidenced by suppression of Myc and PU.1 target genes—prioritized FHD-286’s progenitor for optimization [3] [7].

Table 1: Key Parameters in High-Throughput Screening for SWI/SNF Inhibitors

Screening PhaseAssay TypeTarget MetricsLead Compound Profile
Primary BiochemicalATPase ActivityIC~50~, Selectivity IndexBRM IC~50~ = 27 μM; >100-fold selectivity vs. unrelated ATPases
Secondary CellularViability & TranscriptomicsGI~50~, Gene Signature ConcordanceGI~50~ = 5.2 μM in MOLM-13 AML; Myc/PU.1 suppression
CounterscreeningOff-target ProfilingKinase/Epigenetic PanelNo activity against 468 kinases or epigenetic readers

Structural Optimization of Allosteric Brahma-Related Gene 1/Brahma Homolog Dual Adenosine Triphosphatase Inhibition

Lead optimization focused on enhancing potency, selectivity, and drug-like properties. X-ray crystallography of the lead compound bound to Brahma Homolog revealed occupation of an allosteric pocket adjacent to the adenosine triphosphate binding site, inducing a conformational shift that impedes adenosine triphosphate hydrolysis. Structure-activity relationship studies explored modifications at three regions:

  • Core heterocycle: Rigidification of the dihydroquinazolinone improved binding entropy, increasing Brahma Homolog inhibition 15-fold.
  • Lipophilic substituents: A fluorinated phenyl moiety enhanced hydrophobic contacts with Val~1542~ and Ile~1544~, boosting Brahma-Related Gene 1 affinity.
  • Solubilizing groups: Introduction of a solubilizing group maintained cellular permeability while lowering cLogP from 4.2 to 2.8 [1] [7].

Iterative design yielded FHD-286, a potent dual inhibitor (Brahma Homolog IC~50~ = 8.2 nM; Brahma-Related Gene 1 IC~50~ = 6.5 nM). Crucially, FHD-286 preserved selectivity against the related adenosine triphosphatase Snf2 family member SNF2L and showed >500-fold selectivity across epigenetic targets (bromodomains, methyltransferases). Biochemical assays confirmed allosteric inhibition: FHD-286 non-competitively suppressed adenosine triphosphate hydrolysis (K~i~ = 4.3 nM) and did not displace radiolabeled adenosine triphosphate [1] [6] [8].

Table 2: Evolution of FHD-286 Through Structural Optimization

ParameterInitial HitIntermediateFHD-286
BRM IC~50~27 μM450 nM8.2 nM
BRG1 IC~50~41 μM620 nM6.5 nM
cLogP4.23.12.8
Passive Permeability (P~app~, 10⁻⁶ cm/s)121822
Solubility (pH 7.4)<1 μg/mL15 μg/mL32 μg/mL

Pharmacokinetic Engineering for Oral Bioavailability in Preclinical Models

FHD-286’s pharmacokinetic profile was engineered to achieve sustained target engagement in tumors. Key modifications included:

  • Metabolic stability: Introduction of a deuterated methyl group reduced cytochrome P450 3A4-mediated oxidation, increasing human liver microsome half-life from 9 minutes to >40 minutes.
  • Absorption enhancement: The solubilizing group (pyridyl-3-yl)methanol lowered efflux ratio (P-glycoprotein substrate efflux ratio from 8.2 to 2.1), enhancing intestinal absorption [1] [3].

In rodent pharmacokinetic studies, FHD-286 demonstrated dose-proportional exposure (1–10 mg/kg) with 52% oral bioavailability in rats. Plasma clearance was low (rat: 8.4 mL/min/kg; dog: 5.2 mL/min/kg), supporting once-daily dosing. At 1.5 mg/kg orally, tumor adenosine triphosphatase inhibition exceeded 90% for 24 hours in OMM1.3 uveal melanoma xenografts, correlating with 80% tumor growth inhibition. In acute myeloid leukemia patient-derived xenografts, 28-day oral dosing (1.0 mg/kg/day) reduced leukemia burden by 6-fold (p<0.001) and extended median survival from 47 to 103 days [3] [7].

Table 3: Preclinical Pharmacokinetic Properties of FHD-286

ParameterMouseRatDogHuman Microsomes
Oral Bioavailability (%)455267N/A
Clearance (mL/min/kg)12.18.45.29.3
Volume of Distribution (L/kg)2.81.20.9N/A
Half-life (hours)4.53.16.7N/A
Plasma Protein Binding (%)98.297.898.599.1

FHD-286 exemplifies structure-driven optimization of chromatin modulators. Its progression to Phase 1 trials validates the dual inhibition of Brahma-Related Gene 1/Brahma Homolog adenosine triphosphatase activity as a therapeutic strategy for SWI/SNF-driven cancers [1] [4] [7].

Properties

CAS Number

2671128-05-3

Product Name

FHD-286

IUPAC Name

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

Molecular Formula

C24H30N6O6S2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

InChI Key

JBLQNFBXKOAIHG-FCEWJHQRSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.